molecular formula C10H10Cl2N2O2 B6231096 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one CAS No. 676167-45-6

5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one

Cat. No. B6231096
CAS RN: 676167-45-6
M. Wt: 261.1
InChI Key:
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Description

5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one, also known as DCPD, is an organic compound belonging to the class of diazines. It is a colorless to slightly yellow liquid with a faint odor and is soluble in most organic solvents. DCPD is used in a variety of applications, including synthesis of pharmaceuticals and other organic compounds, as a reagent in organic reactions, and as a herbicide.

Scientific Research Applications

5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has a variety of scientific research applications, including use as a herbicide, as a reagent in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one is also used in the synthesis of azo dyes, which are used in the textile industry. Additionally, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has been used in the synthesis of a number of other compounds, including 5-chloro-1,3-dihydro-2H-1,3-diazepin-2-one, which has applications in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one is not fully understood, but it is believed to act as an inhibitor of photosynthesis in plants. It is thought to bind to the photosynthetic electron transport chain, which results in the inhibition of the transfer of electrons from photosystem II to photosystem I. This inhibits the production of ATP, which is necessary for the plants to grow and survive.
Biochemical and Physiological Effects
5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has been shown to have a variety of biochemical and physiological effects on plants and animals. In plants, it has been shown to inhibit photosynthesis, resulting in decreased growth and development. In animals, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has been shown to cause a decrease in body weight, as well as a decrease in food and water intake. Additionally, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has been shown to cause liver and kidney damage in rats, as well as an increase in the incidence of tumors in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one has some limitations, including its low solubility in water, its relatively low stability, and its tendency to hydrolyze in the presence of acids or bases.

Future Directions

The future directions for 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one on plants and animals is needed. Additionally, further research into the safety and toxicity of 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one is needed, as well as research into its potential environmental impact. Finally, further research into the potential applications of 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one in the textile industry is needed.

Synthesis Methods

5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one is typically synthesized through a Friedländer reaction, which involves the condensation of a diazonium salt with an aldehyde in the presence of a base. The diazonium salt is formed by reacting an aromatic amine with nitrous acid. The aldehyde is then added to the diazonium salt and the reaction is stirred at room temperature. The resulting product is then extracted with an appropriate solvent and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one involves the reaction of 3,4-dichlorophenol with ethyl chloroformate to form the corresponding phenyl chloroformate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the desired product.", "Starting Materials": [ "3,4-dichlorophenol", "ethyl chloroformate", "2-amino-2-methyl-1-propanol" ], "Reaction": [ "Step 1: 3,4-dichlorophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form phenyl chloroformate.", "Step 2: Phenyl chloroformate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydride to form the desired product, 5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one." ] }

CAS RN

676167-45-6

Product Name

5-(3,4-dichlorophenoxy)-1,3-diazinan-2-one

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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